molecular formula C16H19NO B5151536 1-(1-naphthylmethyl)-3-piperidinol

1-(1-naphthylmethyl)-3-piperidinol

Cat. No.: B5151536
M. Wt: 241.33 g/mol
InChI Key: YEZFYEJRKPRXID-UHFFFAOYSA-N
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Description

1-(1-naphthylmethyl)-3-piperidinol, also known as NAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NAP belongs to a class of compounds known as piperidinols, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-3-piperidinol is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, this compound has been shown to modulate the activity of various enzymes, including caspases and matrix metalloproteinases, which are involved in cell death and tissue remodeling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-metastatic effects. This compound has been shown to scavenge free radicals and to inhibit the production of reactive oxygen species, which can damage cells and tissues. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation and tissue damage. Additionally, this compound has been shown to inhibit apoptosis and to promote cell survival in various cell types, including neurons and cancer cells.

Advantages and Limitations for Lab Experiments

1-(1-naphthylmethyl)-3-piperidinol has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under normal laboratory conditions and can be stored for long periods of time without degradation. This compound is also soluble in a wide range of solvents, which allows for easy manipulation in experiments. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. One limitation is its cost, as this compound is a synthetic compound that can be expensive to produce. Another limitation is its specificity, as this compound may exhibit different effects in different cell types and under different experimental conditions. Finally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 1-(1-naphthylmethyl)-3-piperidinol. One direction is to further investigate the mechanism of action of this compound, including its interactions with specific enzymes and signaling pathways. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, cancer, and autoimmune disorders. Finally, future research could focus on developing more specific and potent analogs of this compound that exhibit enhanced therapeutic effects.

Synthesis Methods

1-(1-naphthylmethyl)-3-piperidinol can be synthesized by the reaction of 1-naphthylmethyl chloride with piperidin-3-ol in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 150-152°C. The purity of this compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-(1-naphthylmethyl)-3-piperidinol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation, and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In immunology, this compound has been shown to enhance the activity of natural killer cells and to modulate the immune response.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-15-8-4-10-17(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15,18H,4,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZFYEJRKPRXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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